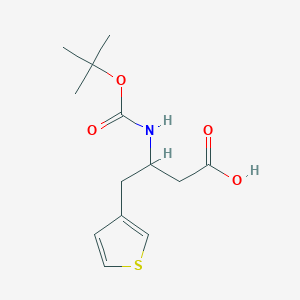
4-Azido-2-(Fmoc-amino)-butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2-(Fmoc-amino)-butanoic acid is a synthetic amino acid derivative that features an azido group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-(Fmoc-amino)-butanoic acid typically involves the introduction of the azido group into the amino acid backbone. One common method is the nucleophilic substitution reaction where an appropriate precursor, such as a halogenated amino acid, reacts with sodium azide. The Fmoc group is then introduced to protect the amino group, which is crucial for subsequent peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-2-(Fmoc-amino)-butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry to facilitate the CuAAC reaction.
Reducing Agents: Such as hydrogen gas or phosphines, used to reduce the azido group to an amine.
Protecting Groups: Fmoc is commonly used to protect the amino group during synthesis.
Major Products Formed
Triazoles: Formed during click chemistry reactions.
Amines: Formed when the azido group is reduced.
Applications De Recherche Scientifique
4-Azido-2-(Fmoc-amino)-butanoic acid has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Azido-2-(Fmoc-amino)-butanoic acid is primarily based on the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The Fmoc group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azido-2-(Boc-amino)-butanoic acid: Similar structure but with a different protecting group (Boc).
5-Azido-2-(Fmoc-amino)-pentanoic acid: Similar structure with an extended carbon chain.
3-Azido-2-(Fmoc-amino)-propionic acid: Similar structure with a shorter carbon chain.
Uniqueness
4-Azido-2-(Fmoc-amino)-butanoic acid is unique due to its specific combination of the azido group and the Fmoc protecting group. This combination allows for versatile applications in peptide synthesis and bioconjugation, providing a balance between reactivity and stability.
Propriétés
IUPAC Name |
4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZARXVEABQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B8071133.png)


![Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B8071153.png)



![Norvaline,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-propyl-](/img/structure/B8071188.png)
![Hexanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (4R)-](/img/structure/B8071196.png)





